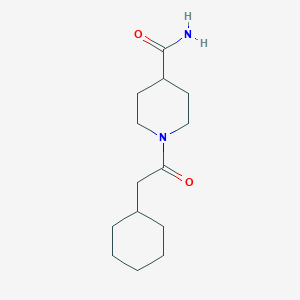

1-(cyclohexylacetyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylacetyl)-4-piperidinecarboxamide, also known as CX-717, is a novel compound that has gained attention in the scientific community due to its potential cognitive enhancing effects. CX-717 belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors.

Scientific Research Applications

- Cyclohexylacetyl piperidine derivatives exhibit potential as novel drug candidates. Researchers explore their pharmacological properties, such as receptor binding affinity, metabolic stability, and bioavailability. These compounds may target specific receptors or enzymes, making them valuable for treating various diseases .

- In neuroscientific studies, cyclohexylacetyl piperidine derivatives are investigated for their effects on neuronal function, neurotransmitter release, and neuroprotection. These compounds may modulate ion channels or receptors, potentially offering therapeutic benefits for neurodegenerative disorders .

- Researchers explore the anticancer potential of cyclohexylacetyl piperidine derivatives. These compounds may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways. Their unique chemical structure makes them promising candidates for targeted therapies .

- Cyclohexylacetyl piperidine derivatives are evaluated for their antimicrobial activity. They may act against bacteria, fungi, or viruses. Understanding their mechanism of action and potential synergies with existing antibiotics is crucial for combating drug-resistant pathogens .

- Researchers investigate the use of cyclohexylacetyl piperidine derivatives as chiral ligands in asymmetric catalysis. These compounds can enhance the selectivity of chemical reactions, enabling the synthesis of enantiopure molecules. Applications range from pharmaceuticals to fine chemicals .

- Given its structural features, cyclohexylacetyl piperidine may form inclusion complexes with other molecules. Researchers explore its use in supramolecular chemistry, where it acts as a host molecule. Applications include drug delivery systems, sensors, and separation techniques .

Pharmaceutical Research and Drug Development

Neuroscience and Neuroprotection

Anticancer Agents

Antimicrobial Properties

Enantioselective Catalysis

Supramolecular Chemistry and Host–Guest Interactions

These diverse applications highlight the versatility and potential of 1-(cyclohexylacetyl)-4-piperidinecarboxamide in scientific research. Further studies will uncover additional uses and optimize its properties for specific contexts . If you’d like more information on any of these areas, feel free to ask!

properties

IUPAC Name |

1-(2-cyclohexylacetyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c15-14(18)12-6-8-16(9-7-12)13(17)10-11-4-2-1-3-5-11/h11-12H,1-10H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOPCYWPIDEBCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohexylacetyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)

![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)

![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)

![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)

![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)

![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)